2-Amino-2-(4-fluorophenyl)acetonitrile

Physicochemical characterization Solid-state handling Recrystallization purification

2-Amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1), also designated 4-fluorophenylglycinonitrile, is an α-aminonitrile building block with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol. The compound exists as a crystalline powder with a melting point of 155–157 °C, a predicted pKa of 4.98 ± 0.10, and an experimental/computed LogP of approximately 2.05.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 56464-70-1
Cat. No. B1270793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-fluorophenyl)acetonitrile
CAS56464-70-1
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)N)F
InChIInChI=1S/C8H7FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2
InChIKeyHAEXHZOJAUQXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1) – Core Identity and Procurement Baseline


2-Amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1), also designated 4-fluorophenylglycinonitrile, is an α-aminonitrile building block with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol [1]. The compound exists as a crystalline powder with a melting point of 155–157 °C, a predicted pKa of 4.98 ± 0.10, and an experimental/computed LogP of approximately 2.05 . It is primarily employed as a synthetic intermediate in the preparation of chiral 4-fluorophenylglycine derivatives that serve as key structural motifs in multiple FDA-approved and late-stage pharmaceutical candidates [2].

Why 2-Amino-2-(4-fluorophenyl)acetonitrile Cannot Be Replaced by Generic In-Class Analogs


α-Aminonitriles bearing different para-substituents on the phenyl ring are not functionally interchangeable. The identity of the 4-position substituent dictates three interdependent properties that directly govern downstream synthetic utility: (i) crystalline handling behavior (melting point span exceeding 100 °C across the series), (ii) lipophilicity-driven phase partitioning and membrane permeability (LogP range from ~1.9 to >2.5), and (iii) electronic modulation of the nucleophilicity of the α-amine and the electrophilicity of the nitrile carbon for hydrolysis or coupling . These differences propagate into the enantioselectivity and conversion efficiency of enzymatic transformations—nitrilases and amidases that process 4-fluorophenylglycinonitrile with high conversion and enantiomeric excess do not automatically accept the 4-chloro, 4-bromo, 4-methyl, or unsubstituted analogs with equivalent performance [1]. Substitution therefore introduces risk of altered reaction kinetics, reduced enantiopurity of the downstream chiral amino acid, and additional re-optimization burden in a validated synthetic route.

Quantitative Differentiation of 2-Amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1) Versus Its Closest Analogs


Melting Point Elevation of ~100 °C Relative to the Unsubstituted Parent Confers Superior Solid-State Handling

The melting point of 2-amino-2-(4-fluorophenyl)acetonitrile is 155–157 °C, compared to 55 °C for 2-amino-2-phenylacetonitrile (CAS 16750-42-8) . This ~100 °C elevation—attributable to the electron-withdrawing fluorine substituent—means the 4-fluoro compound is a stable crystalline solid at ambient temperature, whereas the unsubstituted parent is a low-melting solid that may soften or liquefy under warm shipping or laboratory conditions. The 4-chloro analog hydrochloride salt melts at 174–175 °C, but this reflects the salt form rather than the free base .

Physicochemical characterization Solid-state handling Recrystallization purification

Intermediate LogP Value (2.05) Provides a Balanced Lipophilicity Profile Between the Unsubstituted and 4-Chloro Analogs

The LogP of 2-amino-2-(4-fluorophenyl)acetonitrile is 2.05, which lies between the unsubstituted analog (LogP 1.91) and the 4-chloro analog (LogP 2.56) [1]. The fluorine atom increases lipophilicity by approximately 0.14 log units relative to hydrogen, whereas chlorine increases it by ~0.65 log units—a difference that moves the 4-chloro compound closer to the Lipinski rule-of-five ceiling. For downstream drug-like molecules derived from these intermediates, the 4-fluoro substitution therefore preserves a more favorable logD profile while still providing the metabolic blockade expected of para-halogenation.

Lipophilicity Drug-likeness Bioisosteric replacement

Hammett σₚ = 0.06 for Fluorine Provides a Unique Electronic Tuning Window Absent in Other 4-Substituted Analogs

The para-fluoro substituent carries a Hammett σₚ constant of +0.06, which is weakly electron-withdrawing and fundamentally distinct from hydrogen (σₚ = 0), chlorine (σₚ = +0.23), bromine (σₚ = +0.23), and methyl (σₚ = −0.17) [1]. This subtle electronic modulation affects the electrophilicity of the nitrile carbon and the nucleophilicity of the α-amine in a predictable, linear free-energy relationship (LFER) framework. In the specific context of nitrilase-mediated hydrolysis—where the rate-determining step involves nucleophilic attack on the nitrile—the 4-fluoro substituent accelerates or decelerates catalysis relative to other substituents in a manner that can be quantitatively modeled using σₚ, whereas the 4-chloro and 4-bromo compounds exhibit a stronger electron-withdrawing effect that may alter the enantioselectivity-determining transition state [2].

Hammett equation Electronic effects Nitrile hydrolysis rate

Validated Substrate in Nitrilase-Mediated Dynamic Kinetic Resolution Achieving up to 99% Enantiomeric Excess

Chaplin et al. (2004) specifically established dynamic kinetic asymmetric synthesis (DKR) conditions for 4-fluorophenylglycinonitrile at high pH using nitrilase catalysis, yielding N-acylamino acid products in up to 99% enantiomeric excess (ee) [1]. The study explicitly benchmarked 4-fluorophenylglycinonitrile alongside phenylglycinonitrile, demonstrating that both substrates undergo spontaneous racemization at pH 8 upon N-acylation, which then enables preferential enzymatic hydrolysis of the (R)-enantiomer. This peer-validated protocol confirms that 2-amino-2-(4-fluorophenyl)acetonitrile is not merely a theoretical precursor to chiral 4-fluorophenylglycine but has been experimentally demonstrated to deliver near-enantiopure product under published, reproducible conditions.

Biocatalysis Dynamic kinetic resolution Chiral amino acid synthesis

Demonstrated Downstream Utility as the Direct Precursor to an Aprepitant Chiral Intermediate Produced at 99.9% ee

Hydrolysis of 2-amino-2-(4-fluorophenyl)acetonitrile yields 4-fluorophenylglycine, which is the essential chiral building block for the potent antiemetic drug aprepitant. Lin et al. (2018, 2021) developed an immobilized amidase-based continuous production system for (S)-4-fluorophenylglycine that achieved 49.9% conversion with 99.9% ee using N-phenylacetyl-4-fluorophenylglycine as the substrate [1][2]. While the immediate nitrilase/amidase substrate in these studies is the N-protected amino acid rather than the free aminonitrile, 2-amino-2-(4-fluorophenyl)acetonitrile is the direct Strecker precursor to racemic 4-fluorophenylglycine and thus constitutes the entry point into this validated industrial supply chain. Neither the 4-chloro nor 4-bromo analogs feed into an FDA-approved drug intermediate of comparable commercial significance.

Pharmaceutical intermediate Aprepitant synthesis Chiral amine

High-Impact Application Scenarios for 2-Amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1)


Chemoenzymatic Synthesis of Enantiopure (S)- or (R)-4-Fluorophenylglycine via Nitrilase-Catalyzed Dynamic Kinetic Resolution

When a project requires enantiopure 4-fluorophenylglycine as a chiral building block, 2-amino-2-(4-fluorophenyl)acetonitrile is the demonstrated substrate of choice. The Chaplin et al. (2004) protocol provides a validated pathway: N-acylation of the racemic aminonitrile induces spontaneous racemization at pH 8, and a nitrilase selectively hydrolyzes the (R)-enantiomer to afford the N-acyl-(R)-amino acid in up to 99% ee [1]. This DKR approach circumvents the yield ceiling of classical kinetic resolution and has been explicitly validated for the 4-fluoro substrate.

Continuous-Flow Manufacturing of Aprepitant Chiral Intermediate (S)-4-Fluorophenylglycine

For process development groups scaling up aprepitant or aprepitant-related candidates, 2-amino-2-(4-fluorophenyl)acetonitrile is the entry point to the established amidase-mediated continuous production route. Lin et al. demonstrated that immobilized penicillin amidase in a packed-bed bioreactor converts N-phenylacetyl-4-fluorophenylglycine—derived directly from the aminonitrile via Strecker hydrolysis and N-protection—into (S)-4-fluorophenylglycine at 49.9% conversion and 99.9% ee under continuous operation [2]. This published performance benchmark provides a defensible starting point for a regulatory filing.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

When a para-substituted phenylglycine scaffold is being evaluated as a P1 or P1′ residue in a peptidomimetic or protease inhibitor program, the 4-fluoro aminonitrile offers a LogP of 2.05—intermediate between the unsubstituted phenyl (1.91) and 4-chlorophenyl (2.56) analogs . This balanced lipophilicity, combined with the metabolic blockade provided by the C–F bond at the para position (preventing CYP450-mediated aromatic hydroxylation), makes it the preferred building block for maintaining drug-like physicochemical space during parallel SAR exploration.

Calibration or Reference Standard for α-Aminonitrile Reactivity Studies

With a well-defined melting point (155–157 °C), pKa (4.98), and Hammett σₚ (0.06), 2-amino-2-(4-fluorophenyl)acetonitrile serves as a reliable reference compound for physical organic chemistry studies investigating substituent effects on Strecker reaction yields, nitrile hydrolysis kinetics, or amine nucleophilicity [3]. Its crystalline nature facilitates precise weighing for kinetic experiments where the low-melting unsubstituted analog (mp 55 °C) introduces handling uncertainty.

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